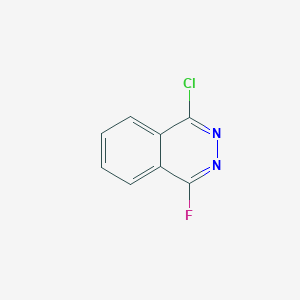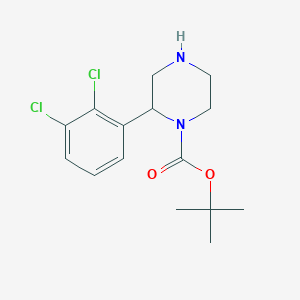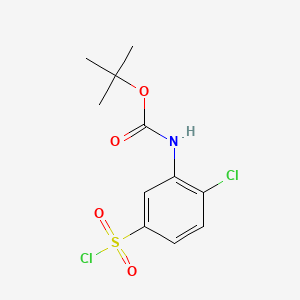![molecular formula C9H12O B13524790 Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol](/img/structure/B13524790.png)
Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(1R,2S,3R,5R,6S)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol is a bicyclic organic compound with the following IUPAC name: (1R,2S,3R,6S)-9-oxatricyclo[4.2.1.0(2,5)]non-7-en-3-ol . It belongs to the class of tricyclic compounds and contains an oxygen atom within its ring structure.
準備方法
Synthetic Routes:: The synthetic preparation of Rac-(1R,2S,3R,5R,6S)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol involves several steps. One common approach is through cyclization reactions starting from suitable precursors. specific synthetic routes may vary depending on the desired stereochemistry and functional groups.
Industrial Production:: While there isn’t a widely established industrial production method for this compound, it can be synthesized in the laboratory using organic synthesis techniques.
化学反応の分析
Reactivity:: Rac-(1R,2S,3R,5R,6S)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of functional groups like ketones or aldehydes.
Reduction: Reduction reactions can yield saturated derivatives.
Substitution: Substitution reactions at the ring positions are possible.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., halides, amines) under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions and stereochemistry. Oxidation may yield ketones or aldehydes, while reduction can lead to saturated derivatives.
科学的研究の応用
Rac-(1R,2S,3R,5R,6S)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with enzymes or receptors.
Medicine: Investigating potential therapeutic properties.
Industry: Developing novel materials or catalysts.
作用機序
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing biological processes.
類似化合物との比較
特性
分子式 |
C9H12O |
|---|---|
分子量 |
136.19 g/mol |
IUPAC名 |
(1R,2S,3R,5R,6S)-tricyclo[4.2.1.02,5]non-7-en-3-ol |
InChI |
InChI=1S/C9H12O/c10-8-4-7-5-1-2-6(3-5)9(7)8/h1-2,5-10H,3-4H2/t5-,6+,7-,8-,9+/m1/s1 |
InChIキー |
YFMCPIYUZPMGNA-WUNNTHRKSA-N |
異性体SMILES |
C1[C@H]2C=C[C@@H]1[C@H]3[C@@H]2C[C@H]3O |
正規SMILES |
C1C2C=CC1C3C2CC3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


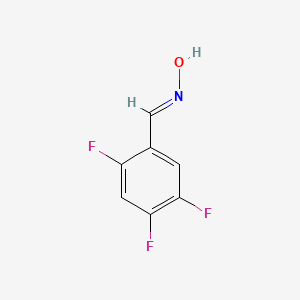
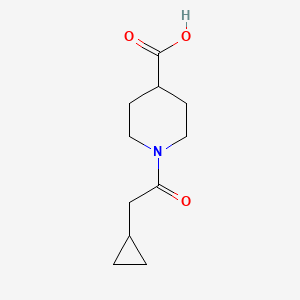
![Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride](/img/structure/B13524718.png)


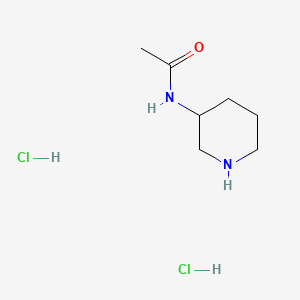
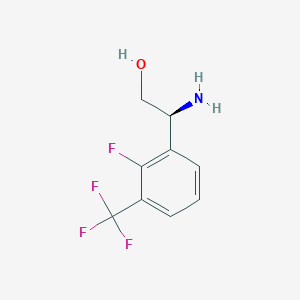

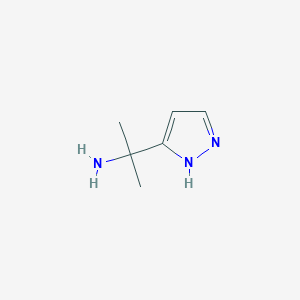

![7-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13524776.png)
